6-Hydrazinonicotinic hydrazide hydrate
Overview
Description
6-Hydrazinonicotinic hydrazide hydrate is a chemical compound with the empirical formula C₆H₉N₅O · xH₂O . It contains two nucleophilic centers: a hydrazine and a hydrazide moiety. These functional groups play a crucial role in its reactivity and potential applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazine with 6-chloronicotinic acid. The resulting compound is then hydrated to form the final product. The synthetic procedure can be carried out using eco-friendly solvents such as ethanol .
Molecular Structure Analysis
The molecular formula of this compound is C₆H₉N₅O · xH₂O . It consists of a pyridine ring (6-membered) linked to a hydrazine group. The presence of both hydrazine and hydrazide functionalities provides reactivity diversity, making it a versatile precursor for further transformations .
Chemical Reactions Analysis
- Chemo- and Regioselective Synthesis : this compound reacts with aryl or heteroaryl aldehydes to yield a series of 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides. This reaction demonstrates the differentiation between the two nucleophilic centers .
- Cyclization Reactions : The resulting 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides can undergo cyclization reactions with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones or triethylorthoacetate. These reactions lead to the formation of pyrazolinyl-pyridinohydrazones and 1,3,4-oxadiazole derivatives .
Physical and Chemical Properties Analysis
Scientific Research Applications
Bifunctional Chelator for Technetium-99m 6-Hydrazinonicotinic acid (HYNIC) is a well-known bifunctional technetium-binding ligand, widely used in bioconjugates for radiolabelling with Tc-99m. It demonstrates efficient capture of technetium even at very low concentrations. Research by Meszaros et al. (2011) focused on the synthesis of new HYNIC isomers and their coordination chemistry with technetium, highlighting the importance of HYNIC in radiopharmaceutical applications (Meszaros, Dose, Biagini, & Blower, 2011).
Precursor for Chemo- and Regioselective Synthesis 6-Hydrazinonicotinic acid hydrazide hydrate (1) has been used as a precursor for the chemoselective synthesis of various nicotinohydrazides. Bonacorso et al. (2012) demonstrated its utility in synthesizing a series of 6-((2-(arylidene)hydrazinyl)nicotinohydrazides, further expanding its applications in organic synthesis (Bonacorso, Paim, Porte, Pittaluga, Martins, & Zanatta, 2012).
Stabilization of Hydrazones in Radiopharmaceuticals Harris et al. (1999) explored the stabilization of hydrazones derived from a 6-hydrazinonicotinyl-modified peptide. This research aimed to protect the hydrazine moiety from impurities encountered in radiolabelling processes, signifying its role in enhancing the stability and reliability of radiopharmaceuticals (Harris, Sworin, Williams, Rajopadhye, Damphousse, Glowacka, Poirier, & Yu, 1999).
Antimicrobial Activity of Derivatives Research by Javed et al. (2013) involved the synthesis of 6-pyridin-4-yl-2, 3-dihydro-1Hpyridazin-4-one derivatives, using isonicotinic acid hydrazide. These derivatives were subjected to antimicrobial activity screening, indicating the potential of HYNIC derivatives in antimicrobial applications (Javed, Bhatia, Shinde, & Singh, 2013).
Antiproliferative Activity against Leukemia Abdel‐Aziz et al. (2012) synthesized novel 6-aryl-2-methylnicotinic acid hydrazides and their corresponding hydrazones, evaluating their antiproliferative activity against leukemia cell lines. This research underscores the potential of HYNIC derivatives in cancer research (Abdel‐Aziz, Aboul-Fadl, Al-Obaid, Ghazzali, Al‐Dhfyan, & Contini, 2012).
Corrosion Inhibition in Acid Solutions Abdallah, Ahmed, and Saleh (2016) synthesized a novel hydrazinyl hydrazide derivative, HDOP, and investigated its use as a corrosion inhibitor for mild steel in acid solutions. This indicates the utility of HYNIC derivatives in materials science, particularly in corrosion inhibition (Abdallah, Ahmed, & Saleh, 2016).
Mechanism of Action
Safety and Hazards
As with any chemical compound, precautions should be taken when handling 6-Hydrazinonicotinic hydrazide hydrate. It is essential to follow proper lab safety protocols, including the use of appropriate protective equipment and working in a well-ventilated area. Consult material safety data sheets (MSDS) for specific safety information .
Properties
IUPAC Name |
6-hydrazinylpyridine-3-carbohydrazide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O.H2O/c7-10-5-2-1-4(3-9-5)6(12)11-8;/h1-3H,7-8H2,(H,9,10)(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFKFXEQCCONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)NN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584554 | |
Record name | 6-Hydrazinylpyridine-3-carbohydrazide--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-44-2 | |
Record name | 6-Hydrazinylpyridine-3-carbohydrazide--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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